molecular formula C7H14O3 B178575 (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol CAS No. 136522-85-5

(R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol

Cat. No. B178575
M. Wt: 146.18 g/mol
InChI Key: VHFPDSDOOGPPBS-ZCFIWIBFSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions required (temperature, pressure, catalyst), and the yield of the product .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility in different solvents, density, molar mass, and specific heat capacity .

Scientific Research Applications

Asymmetric Synthesis

(R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol has been utilized in the field of asymmetric synthesis. For instance, it has been used as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, demonstrating its utility in controlling stereochemistry during chemical reactions (Jung, Ho, & Kim, 2000).

Catalysis and Reactions

This compound has also been involved in studies exploring the acid-catalysed condensation of glycerol with various aldehydes and ketones, highlighting its potential role in the formation of novel platform chemicals (Deutsch, Martin, & Lieske, 2007). Additionally, it has been used in the synthesis of enantiomerically pure compounds, such as in the preparation of (R)- and (S)-1-benzoyloxypropane-2,3-diol, further underscoring its relevance in stereochemically controlled reactions (Casati, Ciuffreda, & Santaniello, 2011).

Molecular Structure Analysis

In the realm of molecular structure analysis, Fourier transform microwave (FTMW) spectroscopy has been employed to detect the enantiomer-specific emission signal of this chiral molecule, demonstrating its application in chirality detection and molecular structure elucidation (Lobsiger et al., 2015).

Crystallography

Crystal structure studies of derivatives of (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol have been conducted, providing insights into the configuration of carbon atoms and the arrangement of functional groups in such compounds (Li, Wang, & Chen, 2001).

Green Chemistry

The compound has also been mentioned in the context of green chemistry, particularly in the development of new synthetic methods that are environmentally friendly (Hu & Shan, 2020).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound, its toxicity, health effects, environmental effects, and disposal methods .

Future Directions

This involves studying the current research trends related to the compound and predicting future research directions .

properties

IUPAC Name

[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2)9-4-3-6(5-8)10-7/h6,8H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFPDSDOOGPPBS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCC(O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC[C@@H](O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453737
Record name (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol

CAS RN

136522-85-5
Record name (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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